molecular formula C11H16O2 B13681490 1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene

1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene

Katalognummer: B13681490
Molekulargewicht: 180.24 g/mol
InChI-Schlüssel: DJIIKRHQFQDZNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a methoxymethoxyethyl group and a methyl group

Vorbereitungsmethoden

The synthesis of 1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene typically involves the reaction of 3-methylbenzyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene oxide to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, ketones, and substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals, including fragrances, flavorings, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene can be compared with other similar compounds, such as:

    1-[2-(Methoxyethoxy)ethyl]-3-methylbenzene: This compound has a similar structure but with a methoxyethoxy group instead of a methoxymethoxy group, leading to differences in reactivity and applications.

    1-[2-(Ethoxymethoxy)ethyl]-3-methylbenzene:

Eigenschaften

Molekularformel

C11H16O2

Molekulargewicht

180.24 g/mol

IUPAC-Name

1-[2-(methoxymethoxy)ethyl]-3-methylbenzene

InChI

InChI=1S/C11H16O2/c1-10-4-3-5-11(8-10)6-7-13-9-12-2/h3-5,8H,6-7,9H2,1-2H3

InChI-Schlüssel

DJIIKRHQFQDZNO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CCOCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.